molecular formula C20H28O2 B030010 7-Oxodehydroabietinol CAS No. 33980-71-1

7-Oxodehydroabietinol

Cat. No. B030010
CAS RN: 33980-71-1
M. Wt: 300.4 g/mol
InChI Key: PRZSMDYEVUSNJM-SLFFLAALSA-N
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Description

7-Oxodehydroabietinol (7-ODA) is a naturally occurring diterpenoid compound that is found in the resinous oleoresin of coniferous trees. 7-ODA is a key component of the resin and is used to protect the trees from insect infestations, fungal infections, and other environmental stressors. 7-ODA has been studied for its potential medicinal properties, including its anti-inflammatory, anti-microbial, and anti-cancer activities.

Scientific Research Applications

  • Drug Research : 7-Oxodehydroabietinol is utilized in drug research for identifying the most effective targets for future medicines, thus expanding treatment options (Drews, 2000).

  • Study of Oxaliplatin-Induced Peripheral Neurotoxicity : This compound is used in researching oxaliplatin-induced peripheral neurotoxicity, a common side effect of the chemotherapy drug (Kang, Tian, Xu, & Chen, 2020).

  • Allergic Contact Dermatitis and Occupational Asthma : 7-oxodehydroabietic acid may play a role in allergic contact dermatitis and occupational asthma from exposure to resin acid solids and aerosols (Smith, Bowerbank, Savage, Drown, Lee, Alexander, Jederberg, & Still, 1999).

  • Steroid and Lipid Parameter Improvement in Elderly Men : The application of 7-oxo-DHEA gel has been found to improve steroid and lipid parameters in elderly men, potentially benefiting their health (Šulcová, Hill, Masek, Češka, Novácek, Hampl, & Stárka, 2001).

  • Cancer Treatment Potential : There is potential in cancer treatment due to its anti-proliferative properties and effects on glioblastoma cells (de Weille, Fabre, Gaven, & Bakalara, 2013).

  • Active Derivative of Dehydroepiandrosterone : As a more active derivative of dehydroepiandrosterone, it is devoid of adverse side effects in rats, monkeys, and humans (Marwah, Marwah, Kneer, & Lardy, 2001).

  • Moderate Cytotoxicity Against Human Lung Carcinoma Cell Line : this compound demonstrated moderate cytotoxicity against a human lung carcinoma cell line, indicating its potential in cancer research (Georges, Legault, Lavoie, Grenon, & Pichette, 2012).

Safety and Hazards

The safety data sheet for 7-Oxodehydroabietinol suggests that it should be handled with care. In case of contact with eyes or skin, the affected area should be rinsed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSMDYEVUSNJM-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319035
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33980-71-1
Record name 7-Oxodehydroabietinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33980-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxodehydroabietinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the anticancer potential of 7-oxodehydroabietinol according to the provided research?

A1: The research indicates that this compound exhibited moderate cytotoxicity against a human lung carcinoma cell line. [] This suggests that the compound might have potential as an anticancer agent, warranting further investigation.

Q2: Are there other compounds from Pinus banksiana Lamb with similar activity?

A2: Yes, the study identified another compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, isolated from Pinus banksiana Lamb, which also displayed moderate cytotoxicity against the same human lung carcinoma cell line. [] This finding suggests that Pinus banksiana Lamb could be a source of other bioactive compounds with potential anticancer properties.

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